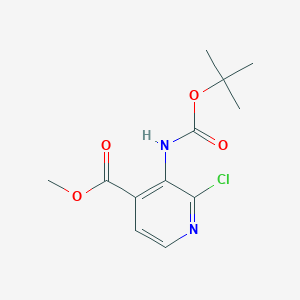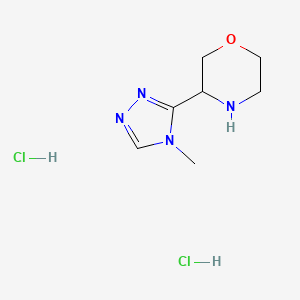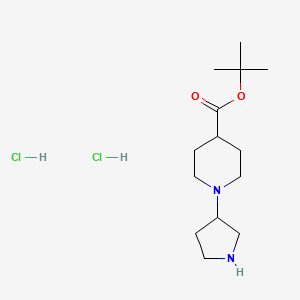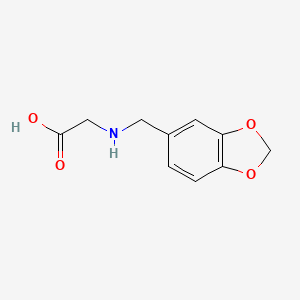![molecular formula C9H15Cl2NO2 B13512579 Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15Cl2NO2. It is known for its unique spirocyclic structure, which consists of a nitrogen-containing ring fused to a cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized species .
Wissenschaftliche Forschungsanwendungen
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
- 1-Chloro-6-azaspiro[2.5]octane-1-carboxylate
Uniqueness
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both a chlorine atom and a methyl ester group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C9H15Cl2NO2 |
|---|---|
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
methyl 2-chloro-6-azaspiro[2.5]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14ClNO2.ClH/c1-13-7(12)9(10)6-8(9)2-4-11-5-3-8;/h11H,2-6H2,1H3;1H |
InChI-Schlüssel |
YKKUWBMYQGYEQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC12CCNCC2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


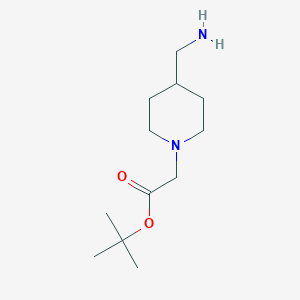
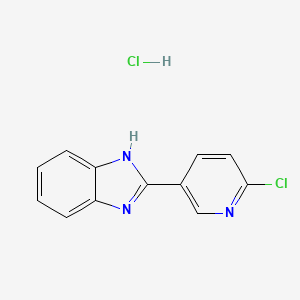

![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)

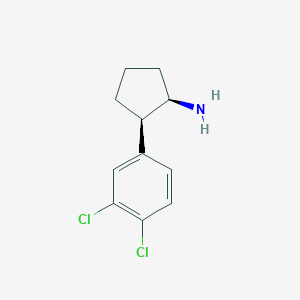
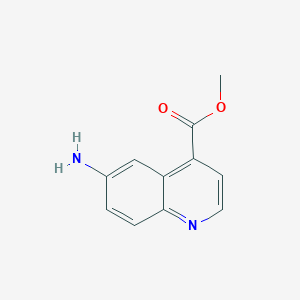

![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)
